molecular formula C8H8O3 B194381 4-Hydroxyphenylacetic acid CAS No. 156-38-7

4-Hydroxyphenylacetic acid

Cat. No.: B194381
CAS No.: 156-38-7
M. Wt: 152.15 g/mol
InChI Key: XQXPVVBIMDBYFF-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetic acid (4-HPA) is a phenolic acid derived from the microbial metabolism of dietary polyphenols, such as proanthocyanidins and kaempferol . Structurally, it consists of a phenyl ring with hydroxyl (-OH) and acetic acid (-CH₂COOH) groups at the para position (C₆H₅(OH)CH₂COOH). 4-HPA is notable for its hepatoprotective properties, particularly against acetaminophen (APAP)-induced liver injury. It modulates oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing phase II detoxification enzymes (e.g., UGTs, SULTs, GST), and suppressing cytochrome P450 2E1 (CYP2E1) activity .

Comparison with Similar Compounds

3,4-Dihydroxyphenylacetic Acid (3,4-HPA)

Structural Differences : 3,4-HPA contains two hydroxyl groups at the meta and para positions, whereas 4-HPA has a single hydroxyl group at the para position.
Functional Differences :

  • Mechanism of Action : 3,4-HPA, a quercetin metabolite, activates Nrf2 but binds to CYP2E1 via its hydroxyl groups, while 4-HPA interacts with CYP2E1’s carboxyl-binding site, leading to stronger inhibition of APAP bioactivation .
  • Efficacy : 4-HPA demonstrates superior hepatoprotection compared to 3,4-HPA, reducing APAP-induced ALT/AST levels by 68% vs. 50% at equivalent doses .
  • Antioxidant Activity : Both compounds enhance glutathione (GSH) levels, but 4-HPA shows higher induction of glutamate-cysteine ligase catalytic subunit (GCLC), a rate-limiting enzyme in GSH synthesis .

Table 1: Comparison of 4-HPA and 3,4-HPA

Parameter 4-HPA 3,4-HPA
Hydroxyl Group Position Para Meta + Para
CYP2E1 Binding Site Carboxyl group Hydroxyl groups
Nrf2 Nuclear Translocation 230% increase at 25 mg/kg 170% increase at 25 mg/kg
Reduction in 3-NT Levels 68% 50%
Key Source Kaempferol, proanthocyanidins Quercetin

3-Methoxy-4-Hydroxyphenylacetic Acid (HVA)

Structural Differences : HVA has a methoxy (-OCH₃) group at the meta position and a hydroxyl group at the para position.
Functional Differences :

  • Biological Role: HVA is a dopamine metabolite and diagnostic marker for neuroblastoma, unlike 4-HPA, which is a polyphenol-derived antioxidant .
  • Clinical Relevance : Elevated HVA in urine correlates with neural crest tumors, while 4-HPA’s significance lies in modulating oxidative stress and drug metabolism .

3-(4-Hydroxyphenyl)Propionic Acid

Structural Differences : This compound has a longer carbon chain (propionic acid) compared to 4-HPA’s acetic acid moiety.
Functional Differences :

  • Antioxidant Capacity : 3-(4-Hydroxyphenyl)propionic acid exhibits higher Trolox Equivalent Antioxidant Capacity (TEAC = 0.579) than 4-HPA (TEAC = 0.504), likely due to enhanced radical scavenging from the extended side chain .
  • Applications : While 4-HPA is studied for hepatoprotection, 3-(4-hydroxyphenyl)propionic acid is prioritized in food and cosmetic industries for its superior antioxidant properties .

N-Acetylcysteine (NAC)

Structural Differences : NAC is a synthetic thiol-containing compound, structurally unrelated to 4-HPA.
Functional Differences :

  • Mechanism: NAC replenishes GSH directly, whereas 4-HPA upregulates endogenous antioxidants via Nrf2 .
  • Efficacy: At 25 mg/kg, 4-HPA normalizes ALT/AST levels as effectively as 100 mg/kg NAC, suggesting higher potency in mitigating APAP toxicity .
  • Safety : 4-HPA, being a natural metabolite, may offer fewer side effects compared to NAC, which can cause nausea and anaphylaxis .

Table 2: 4-HPA vs. NAC in APAP-Induced Liver Injury

Parameter 4-HPA (25 mg/kg) NAC (100 mg/kg)
ALT Reduction 70% 65%
AST Reduction 68% 62%
GSH Recovery 200% of APAP group 180% of APAP group
Histopathological Improvement Near-normal liver architecture Moderate reduction in necrosis

Biological Activity

4-Hydroxyphenylacetic acid (4-HPA) is a significant microbial metabolite derived from polyphenols, particularly kaempferol, and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of 4-HPA, focusing on its hepatoprotective, anti-inflammatory, antimicrobial, and potential therapeutic properties against osteoporosis.

1. Hepatoprotective Effects

Recent studies have highlighted the protective role of 4-HPA against acetaminophen (APAP)-induced liver injury. In an experimental model using mice, 4-HPA was administered in varying doses (6, 12, and 25 mg/kg) prior to APAP exposure. The findings revealed that:

  • Oxidative Stress Reduction : 4-HPA significantly decreased markers of oxidative stress, including malondialdehyde (MDA) levels and increased glutathione (GSH) levels. It enhanced the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) in a dose-dependent manner .
  • Histopathological Improvements : Histological examinations showed that pre-treatment with 4-HPA mitigated liver damage characterized by necrosis and inflammation. The highest dose resulted in nearly normal liver architecture .
  • Nrf2 Pathway Activation : 4-HPA facilitated the translocation of Nrf2 to the nucleus, promoting the expression of phase II detoxifying enzymes, thereby contributing to its hepatoprotective effects .

2. Anti-Inflammatory Properties

4-HPA has also demonstrated significant anti-inflammatory effects in various models:

  • Pulmonary Inflammation : In a study involving seawater aspiration-induced lung injury in rats, 4-HPA reduced mortality and attenuated pulmonary edema and inflammation. It inhibited hypoxia-inducible factor-1α (HIF-1α) activation and inflammatory cytokine production .
  • Mechanism of Action : The compound's ability to suppress HIF-1α was linked to decreased vascular permeability and inflammatory responses, showcasing its potential as a therapeutic agent for pulmonary conditions .

3. Antimicrobial Activity

The antimicrobial efficacy of 4-HPA has been explored against various pathogens:

  • Listeria monocytogenes : Research indicated that 4-HPA inhibited the growth of Listeria monocytogenes in a dose-dependent manner. The mechanism involved damage to the bacterial cell membrane and a reduction in virulence factor expression .
  • Implications for Food Safety : Given its effectiveness against foodborne pathogens, 4-HPA may serve as a natural preservative or therapeutic agent in food safety applications.

4. Potential in Osteoporosis Treatment

Emerging research suggests that 4-HPA may have therapeutic potential in treating osteoporosis:

  • Inhibition of Osteoclast Formation : In an ovariectomized mouse model, which mimics postmenopausal osteoporosis, 4-HPA reduced reactive oxygen species (ROS) accumulation and inhibited osteoclast formation through modulation of Nrf2 and NF-κB signaling pathways .
  • Bone Density Improvement : Micro-computed tomography (Micro-CT) analyses indicated that treatment with 4-HPA effectively prevented bone loss, suggesting its utility as a candidate drug for osteoporosis management .

5. Summary Table of Biological Activities

ActivityModel/MethodologyDoseOutcomeReferences
HepatoprotectiveMice with APAP-induced liver injury6, 12, 25 mg/kgReduced oxidative stress; improved liver histology; enhanced Nrf2 activation
Anti-inflammatoryRats with seawater aspiration-induced lung injuryNot specifiedDecreased mortality; reduced pulmonary edema; suppressed HIF-1α
AntimicrobialListeria monocytogenes growth assayNot specifiedInhibited bacterial growth; caused cell membrane damage
Osteoporosis treatmentOvariectomized mouse modelNot specifiedReduced osteoclast formation; improved bone density

Q & A

Q. What are the most reliable analytical methods for quantifying 4-HPA in biological samples, and how should sample preparation be optimized?

Basic Methodological Answer:
4-HPA can be quantified using high-performance liquid chromatography (HPLC) paired with UV or fluorescence detection, as it exhibits strong absorbance in the UV range (e.g., λ~280 nm). For biological fluids like serum or urine, samples should be deproteinized using ice-cold methanol or acetonitrile (1:2 v/v) to remove interfering proteins. Solid-phase extraction (SPE) with C18 cartridges is recommended for complex matrices to enhance sensitivity . Fluorometric methods are also viable, leveraging its phenolic structure for derivatization with fluorescent probes .

Q. How should 4-HPA be stored to ensure stability, and what conditions accelerate degradation?

Basic Methodological Answer:
4-HPA is stable at -20°C under inert atmosphere (e.g., nitrogen) to prevent oxidation. It degrades under heat (>40°C), moisture, or exposure to strong acids/alkalis , leading to nitration or polymerization. For short-term use, store lyophilized powder in a desiccator. Solutions in DMSO (≥100 mg/mL) are stable for months at -20°C but should be aliquoted to avoid freeze-thaw cycles .

Q. What safety protocols are critical when handling 4-HPA in laboratory settings?

Basic Methodological Answer:
Use NIOSH-approved gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. In case of exposure, flush eyes/skin with water for ≥15 minutes . Work under a fume hood to avoid inhalation. Dispose of waste via specialized chemical disposal services, as ecological toxicity data are incomplete . No acute toxicity data exist, so treat it as a potential irritant (H315/H319/H335 hazard codes) .

Q. What experimental models are suitable for studying 4-HPA’s anti-inflammatory effects, and how are doses selected?

Advanced Methodological Answer:
In vivo, rat models of acute lung injury (e.g., seawater instillation) use 100 mg/kg oral doses to suppress TNF-α, IL-6, and lung edema . For hepatic steatosis, subcutaneous implants in mice (350 µg/day for 2 weeks) reverse lipid accumulation via HIF-1α inhibition . In vitro, primary alveolar epithelial cells (AECs) or macrophages (e.g., NR8383) are treated with 10–50 µM 4-HPA to study cytokine modulation . Dose selection aligns with pharmacokinetic studies showing peak plasma concentrations at 2–4 hours post-administration .

Q. How does 4-HPA modulate HIF-1α signaling, and what downstream pathways are affected?

Advanced Methodological Answer:
4-HPA suppresses HIF-1α by inhibiting mTOR/p70S6K-mediated translation and promoting proteasomal degradation in hypoxic cells. This reduces VEGF expression in endothelial cells, lowering vascular permeability . In macrophages, HIF-1α inhibition downregulates NLRP3 inflammasome activation, decreasing IL-1β secretion . Transcriptomic analysis (RNA-seq) and HIF-1α siRNA knockdown are critical for validating pathway specificity .

Q. How can contradictory findings about 4-HPA levels in serum vs. urine (e.g., high-fat diet vs. cancer models) be resolved?

Advanced Methodological Answer:
In rats fed high-fat diets, urinary 4-HPA decreases due to enhanced renal reabsorption, while serum levels rise from gut microbiota-mediated production . In pancreatic cancer patients, elevated serum 4-HPA correlates with tumor-associated dysbiosis . To reconcile contradictions, use isotope-labeled 4-HPA tracers in parallel with metagenomic analysis of gut microbiota to distinguish host vs. microbial contributions .

Q. What methodological challenges arise in detecting 4-HPA derivatives, such as 4-hydroxy-3-nitrophenylacetic acid?

Advanced Methodological Answer:
Nitrated derivatives form under acidic conditions (e.g., gastric fluid or SPE protocols), confounding quantification . To mitigate this, use neutral-pH extraction buffers and validate results with LC-MS/MS. Imprinted polymers (MIPs) with specificity for 4-HPA improve selectivity in SPE, reducing false positives from nitration artifacts .

Q. How can whole-cell bacterial bioassays be designed to study 4-HPA as a plant auxin analog?

Advanced Methodological Answer:
Engineer E. coli with the HpaA promoter fused to a fluorescent reporter (e.g., GFP). 4-HPA binds HpaA, inducing GFP expression, which is quantifiable via flow cytometry. Calibrate the assay using 0.1–10 µM 4-HPA and validate against LC-MS data. This system detects auxin activity in plant extracts with ≤1 nM sensitivity .

Properties

IUPAC Name

2-(4-hydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
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InChI Key

XQXPVVBIMDBYFF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CC(=O)O)O
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Molecular Formula

C8H8O3
Record name 4-hydroxyphenylacetic acid
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DSSTOX Substance ID

DTXSID5059745
Record name Benzeneacetic acid, 4-hydroxy-
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Molecular Weight

152.15 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS], Solid
Record name 4-Hydroxyphenylacetic acid
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Solubility

60.7 mg/mL
Record name p-Hydroxyphenylacetic acid
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Vapor Pressure

0.0000555 [mmHg]
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CAS No.

156-38-7
Record name Hydroxyphenylacetic acid
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Record name P-HYDROXYPHENYLACETIC ACID
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Melting Point

148 - 150 °C
Record name p-Hydroxyphenylacetic acid
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Synthesis routes and methods I

Procedure details

In an autoclave were placed 0.5 g of p-hydroxy-β,β-dichlorostyrene ##STR12## 1.0 g of sodium hydroxide and 5 ml of methanol. The mixture was heated at 120°-130° C. for 4 hours. Then the methanol was distilled off. To the residue was added 10 ml of water and the mixture was refluxed for 30 minutes. After completion of the reaction, the reaction mixture was acidified by concentrated hydrochloric acid and was extracted three times with 10 ml of ether. The extract was dried over anhydrous magnesium sulfate and the ether was distilled off. The residue was purified by silica gel column chromatography by using benzene, n-hexane and ethyl acetate (10:10:3) as a developer solvent to afford 0.3 g of p-hydroxyphenylacetic acid ##STR13## Yield 94.5%, m.p. 151°-152° C. NMR (CDCl3, δ, ppm) 3.50 (s, 2H), 4.25 (b.s., 2H), 6.92 (m, 4H)
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Synthesis routes and methods II

Procedure details

A method in which anisole, which is a starting material, is subjected to chloromethylation and a cyanation to be thereby converted to 4-methoxyphenylacetonitrile (Organikum, Berlin, nine edit., p. 363); and the resultant 4-methoxyphenylacetonitrile is saponified to produce an acid, which is subsequently treated with hydriodic acid to eliminate an ether, whereby 4-hydroxyphenylacetic acid is obtained as the desired product (J. Org. Chem., Vol. 22, 1957, p. 1577).
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Synthesis routes and methods III

Procedure details

At first, 1,200 ml of ethanol and 400 ml of water were added to 428 g (1.18 moles) of the compound (d) in a nitrogen atmosphere to prepare a homogeneous solution. Then, 101 g (1.45 moles) of hydroxylamine hydrochloride and 373 g (2.74 moles) of sodium acetate trihydrate were added thereto, and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure to about 1,000 ml, and extracted with ethyl ether (3×300 ml). The ethyl ether layer was washed successively with an aqueous 5% sodium hydrogen carbonate solution and an aqueous saturated sodium chloride solution (each 2×100 ml), and dried over anhydrous sodium sulfate. The solvent was removed therefrom under reduced pressure to obtain 441 g of the compound (a) as an orange oily substance (99.1%).
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Synthesis routes and methods IV

Procedure details

The catalytic reduction was carried out in the same manner as in Example 1 except that the water-containing acetic acid was employed in an amount of 3 times (Example 15) or 8.8 times (Example 16) the weight of 4-hydroxymandelic acid. The yields of 4-hydroxyphenylacetic acid were 78% by mole (Example 15) and 95% by mole (Example 16).
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Synthesis routes and methods V

Procedure details

A stirred mixture of sodium p-hydroxymandelate monohydrate (21.2 g.), potassium hypophosphite (52 g.), 50% w/v aqueous hypophosphorous acid (2.2. ml.) and water (10 ml.) is heated under reflux for 22 hours (internal temperature 143° C.) and then cooled. The mixture is diluted with water, acidified with hydrochloric acid and extracted with methyl isobutyl ketone. p-Hydroxyphenylacetic acid, which is formed in 67% yield, is isolated from the extract by conventional means.
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Retrosynthesis Analysis

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